Diphenylarsine
Description
Structure
2D Structure
Properties
CAS No. |
829-83-4 |
|---|---|
Molecular Formula |
C12H10As |
Molecular Weight |
229.13 g/mol |
InChI |
InChI=1S/C12H10As/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
InChI Key |
SEBDYZTUVULEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Diphenylarsine and Its Derivatives
Established Synthetic Pathways to Diphenylarsine
One of the conventional and established methods for preparing this compound (Ph₂AsH) involves the reduction of a suitable precursor. A common approach starts with Triphenylarsine (B46628), which is treated with sodium metal in liquid ammonia (B1221849). This process cleaves a phenyl group, and the resulting sodium diphenylarsenide is subsequently quenched with an ammonium (B1175870) salt, such as ammonium chloride, to yield this compound. ntu.edu.sg Another established route is the reduction of Diphenylarsinic acid using sulfur dioxide in the presence of hydrochloric acid to first form Diphenylchloroarsine (B1221446), which can then be further reduced to this compound. wikipedia.org These methods, while effective, often require stoichiometric reagents and stringent reaction conditions.
Advanced Catalyst-Mediated Synthesis Approaches
The development of metal-catalyzed reactions has revolutionized the synthesis of organoarsenic compounds, offering milder conditions, improved yields, and broader functional group tolerance compared to traditional methods. conicet.gov.ar
Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, have emerged as a powerful tool for forming carbon-arsenic (C-As) bonds. conicet.gov.ar A highly effective method involves the reaction of an organostannane reagent, such as n-tributylstannyl-diphenylarsine (n-Bu₃SnAsPh₂), with various organic electrophiles. conicet.gov.arconicet.gov.ar This stannane (B1208499) is often prepared in situ from the diphenylarsenide anion and tributyltin chloride. conicet.gov.ar
The catalytic cycle is believed to follow the general mechanism of Stille couplings:
Oxidative Addition : A Palladium(0) complex, often generated from a precursor like (PPh₃)₂PdCl₂, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.
Transmetalation : The arsinating agent, n-Bu₃SnAsPh₂, transfers the diphenylarsino group to the palladium center, displacing the halide and forming an Ar-Pd(II)-AsPh₂ intermediate.
Reductive Elimination : The final step involves the reductive elimination of the desired triarylarsine product (Ar-AsPh₂), regenerating the Pd(0) catalyst which re-enters the catalytic cycle. rsc.org
The scope of this reaction is broad, accommodating a variety of functional groups on the aryl iodide substrate. conicet.gov.ar High yields of triarylarsines have been achieved with sterically hindered ortho-substituted aryl iodides. A notable feature is the chemoselectivity for aryl iodides over aryl bromides and chlorides, which allows for subsequent functionalization at these less reactive sites. conicet.gov.arconicet.gov.ar
Table 1: Scope of Pd-Catalyzed Arsination of Aryl Iodides with n-Bu₃SnAsPh₂ This table is based on data from a study on efficient palladium-catalyzed arsination reactions. conicet.gov.ar
| Aryl Iodide Substrate | Product | Yield (%) |
| Iodobenzene | Triphenylarsine | High |
| 1-Iodo-2-methylbenzene | (2-Methylphenyl)this compound | High |
| 1-Bromo-2-iodobenzene | (2-Bromophenyl)this compound | 83 |
| 1-Chloro-2-iodobenzene | (2-Chlorophenyl)this compound | High |
| 2-Iodoaniline | 2-(Diphenylarsino)aniline | High |
Zirconium complexes have been identified as effective catalysts for a range of bond-forming reactions involving arsines. rsc.orgnih.gov Specifically, triamidoamine-supported zirconium complexes catalyze the dehydrogenative dimerization of this compound (Ph₂AsH) to form Tetraphenyldiarsine (Ph₂As-AsPh₂). rsc.orgnih.govacs.org
The mechanism for this transformation is proposed to proceed via σ-bond metathesis steps. rsc.orgnih.gov This pathway is analogous to the dehydrocoupling of phosphines catalyzed by the same zirconium complexes. nih.gov The reaction avoids the harsher conditions or stronger oxidants sometimes required in other methods for forming As-As bonds. This catalytic approach represents a significant advancement in the controlled synthesis of diarsine compounds. acs.org
Synthesis of Functionalized this compound Derivatives
Building upon the core this compound structure, catalytic methods have enabled the synthesis of highly functionalized derivatives, including chiral ligands for asymmetric catalysis and perfluoroalkylated arsines for specialized applications.
The synthesis of enantiomerically pure bidentate ligands is crucial for asymmetric catalysis. ntu.edu.sg Palladium-catalyzed arsination has been successfully employed as the key step in constructing complex chiral bis(arsine) ligands. conicet.gov.ar A notable example is the synthesis of N,N′-bis[2′-(diphenylarsino)benzoyl]-(1R,2R)-cyclohexanediamine, also known as BiAsBA, which is an analogue of the well-known "Trost modular ligand". conicet.gov.aracs.orgacs.org
The synthesis strategy involves two key stages:
Formation of a chiral amide backbone: A chiral diamine, such as (1R,2R)-diaminocyclohexane, is reacted with an acyl chloride bearing an iodine atom (e.g., 2-iodobenzoyl chloride) to form a bis(amide) diiodide precursor. acs.org
Palladium-catalyzed bis-arsination: This precursor then undergoes a double Stille coupling reaction with n-Bu₃SnAsPh₂ in the presence of a palladium catalyst. conicet.gov.aracs.org This step simultaneously forms two C-As bonds to yield the final chiral bis(arsine) ligand. conicet.gov.ar
This modular approach allows for the synthesis of a new class of chiral arsine ligands where stereochemical control is dictated by the readily available chiral diamine scaffold. conicet.gov.arresearchgate.net The structure and absolute configuration of these complex ligands can be confirmed by techniques such as single-crystal X-ray crystallography. conicet.gov.ar
Perfluoroalkylated arsines are of interest due to the unique electronic properties conferred by the strongly electron-withdrawing perfluoroalkyl (Rf) groups. conicet.gov.ar The palladium-catalyzed cross-coupling reaction between n-Bu₃SnAsPh₂ and perfluoroalkyl iodides (RfI) provides an effective route to these compounds. conicet.gov.ar
The reaction is typically catalyzed by a palladium complex, and the choice of ligand on the palladium center can be critical. Research has shown that while standard phosphine (B1218219) ligands can be used, a biphenyl (B1667301) arsine ligand can be even more effective for this specific transformation. conicet.gov.ar This methodology has been used to synthesize a series of novel diphenylperfluoroalkylarsines with varying perfluoroalkyl chain lengths. conicet.gov.ar
Table 2: Synthesis of Diphenylperfluoroalkylarsines via Pd-Catalyzed Coupling This table is based on data from a study on the synthesis of perfluoroalkylarsines. conicet.gov.ar
| Perfluoroalkyl Iodide (RfI) | Product (Ph₂As-Rf) | Yield (%) |
| C₄F₉I | Ph₂AsC₄F₉ | 79 |
| C₆F₁₃I | Ph₂AsC₆F₁₃ | 80 |
| C₈F₁₇I | Ph₂AsC₈F₁₇ | 78 |
| C₁₀F₂₁I | Ph₂AsC₁₀F₂₁ | 73 |
This catalytic arsination provides a direct and efficient pathway to a class of electron-deficient arsine ligands, expanding the synthetic toolkit for organoarsenic chemistry. conicet.gov.ar
Synthetic Routes to Cationic Arsine Specieschemicalbook.com
The synthesis of cationic arsine species, particularly those containing the this compound group, has been achieved through several strategic routes. These methods leverage the reactivity of arsenic and its ligands to form positively charged complexes, which are of interest as ligands in catalysis and material science. A primary approach involves the reaction of iodothis compound (B8647801) with carbene moieties to produce highly electrophilic α-cationic arsine ligands in moderate to good yields. zenodo.org
Another significant route is the displacement of chloride ions from transition metal complexes. For instance, cationic platinum(II) carbonyl species stabilized with tertiary arsines, including triphenylarsine, have been synthesized by reacting complexes like [PtCl2(R3As)2] with carbon monoxide in the presence of salts such as sodium tetrafluoroborate. google.com This method can also be applied to generate dihalo-bridged diplatinum cations. google.com More recently, the synthesis of structurally diverse α-cationic arsines has been reported through scalable routes, yielding compounds with imidazolium, cyclopropenium, formamidinium, and pyridinium (B92312) substituents attached to the arsenic atom. chemicalbook.comcore.ac.uk These syntheses have enabled the exploration of their coordination chemistry and reactivity, including their oxidation to cationic As(V) species. chemicalbook.comcore.ac.uk
Chloride abstraction is another effective technique. Cationic tetrylene Ni(0) complexes functionalized with phosphine have been synthesized via chloride abstraction from isolated Ni(0) precursors, demonstrating a pathway that can be conceptually extended to arsine analogues. acs.org The reaction of divalent metal triflates (M(OTf)2, where M = Sn, Pb) with arsine ligands also affords cationic complexes. acs.org
The following table summarizes various synthetic routes to cationic arsine species.
| Product Type | Precursors | Reagents/Conditions | Reference |
| α-Cationic Arsine Ligands | Iodothis compound, Carbenes | Reaction between precursors | zenodo.org |
| trans-[PtCl(CO)(Ph3As)2][BF4] | cis-[PtCl2(Ph3As)2] | NaBPh4, CO in CH2Cl2/acetone | google.com |
| Structurally Differentiated α-Cationic Arsines | Various arsenic precursors | Imidazolium, cyclopropenium, formamidinium, pyridinium substituents | chemicalbook.comcore.ac.uk |
| Cationic Tetrylene Ni(0) Complexes | Ni(0) complexes, Chloro-germylenes/stannylenes | Chloride abstraction | acs.org |
Formation of f-Element Arsenide Complexes via Alkane Eliminationvulcanchem.com
The formation of covalent bonds between f-block elements (lanthanides and actinides) and arsenic is a growing area of organometallic chemistry. Among the synthetic strategies, alkane elimination has proven to be an effective method for creating f-element arsenide complexes. This route capitalizes on the acidic nature of the proton on a primary or secondary pnictogen precursor, such as this compound (HAsPh2). uow.edu.au
The reaction involves an f-element complex containing an alkyl ligand, which acts as a proton acceptor. When this alkyl complex is reacted with a secondary arsine like this compound, the alkyl group is protonated by the arsine's N-H bond, leading to the elimination of an alkane molecule. This process results in the formation of a direct, polarized-covalent bond between the f-element and the arsenide (AsPh2⁻) ligand. uow.edu.au This methodology is particularly useful as it provides a clean reaction pathway, with the volatile alkane being the only byproduct, which simplifies product isolation. The synthesis of terminal actinide parent arsinidene and arsenide complexes has been achieved through such routes. uow.edu.au While the chemistry of f-element bonds to heavier pnictogens like arsenic is less developed than that for nitrogen, alkane elimination stands out as a key synthetic tool for accessing these complexes. uow.edu.au
Heterocyclic Ring Incorporating this compound Moieties
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. wikipedia.org The incorporation of an arsenic atom, particularly as a this compound moiety, into a heterocyclic framework leads to unique structures with interesting properties and reactivity. Key examples of such systems include phenoxarsines and arsindoles.
Phenoxarsines: These are tricyclic systems where two benzene (B151609) rings are fused to a central 1,4-oxarsenin ring. The synthesis of 10-chlorophenoxarsine (B13745027) can be achieved by reacting diphenyl ether with arsenic trichloride (B1173362) using an aluminum chloride catalyst. google.com This 10-chloro derivative serves as a versatile precursor for a range of other phenoxarsine compounds. For example, reaction with ammonium hydroxide (B78521) yields 10,10'-oxybisphenoxarsine. google.com Further reactions of this oxide with various phenols or halophenols produce 10-phenoxyphenoxarsines and their substituted analogues. google.com Platinum(II) complexes of 10-(aryl)phenoxarsines have been synthesized and studied for their isomerization and luminescent properties. acs.org Additionally, phenoxarsin-10-yl dithiophosphinates have been prepared from 10-chlorophenoxarsine and dithiophosphinic acid salts. psu.edu
Arsindoles (Dibenzarsoles): Arsindole, or benzo[b]arsindole, is a derivative of arsole (B1233406) where the arsenic-containing five-membered ring is fused to a benzene ring. wikipedia.org The synthesis of arsindole derivatives has been explored through various routes. One method involves the reaction of phenyldichloroarsine with acetylene (B1199291) in the presence of aluminum chloride. zenodo.org A more recent and safer approach avoids hazardous arsenous chloride reagents by using arylarsine(III) oxides as substitutes. These bench-stable oxides react with di-Grignard reagents in a one-pot synthesis to construct cyclic tertiary organoarsines, including carbocycle-fused arsindoles. uow.edu.au This method has been used to prepare 1-Phenyl-2,3-dihydro-1H-benzo[g]arsindole. uow.edu.au
The table below provides a summary of heterocyclic compounds incorporating this compound moieties and their synthetic precursors.
| Heterocyclic System | Precursors | Reagents/Conditions | Resulting Compound | Reference |
| Phenoxarsine | Diphenyl ether, Arsenic trichloride | AlCl3 catalyst | 10-chlorophenoxarsine | google.com |
| Phenoxarsine | 10,10'-oxybisphenoxarsine, 2,4-dichlorophenol | Reflux in toluene (B28343) with azeotropic removal of water | 10-(2,4-dichlorophenoxy)phenoxarsine | google.com |
| Arsindole | Phenyldichloroarsine, Acetylene | Anhydrous AlCl3 | Intermediate leading to arsindole derivatives | zenodo.org |
| Benzo[g]arsindole | (PhAsO)x, 1-bromo-2-(2-chloroethyl)naphthalene | Mg in THF (to form di-Grignard) | 1-Phenyl-2,3-dihydro-1H-benzo[g]arsindole | uow.edu.au |
Chemical Reactivity and Transformation Mechanisms
Oxidative Pathways and Subsequent Derivative Formation
Diphenylarsine is susceptible to oxidation, primarily at the arsenic(III) center. acs.org In the presence of air, this compound in solution readily absorbs oxygen. acs.org This oxidation can lead to the formation of several derivatives, with the principal product often being diphenylarsinic acid. acs.org The reaction is thought to proceed through an unstable intermediate, diphenylhydroxyarsine, which would then decompose. acs.org However, the formation of diphenylarsinic acid is not believed to occur via the intermediate tetraphenylarsyl oxide, as this oxide does not react with oxygen under similar conditions. acs.org
The oxidation of the arsenic(III) center to arsenic(V) is a key transformation. r-haas.de Strong oxidizing agents react vigorously with this compound compounds. For instance, treatment of alkyldiphenylarsines with bromine generates a dibromoarsenic(V) derivative in situ. thieme-connect.de The phenyl-arsenic bond itself is quite stable and typically remains intact unless subjected to extreme conditions. r-haas.de
The oxidation can also be influenced by the surrounding chemical environment. For example, the degradation of this compound chloride and this compound cyanide can lead to the formation of bis(this compound)oxide, which can be further oxidized to diphenylarsinic acid. researchgate.net
Table 1: Oxidation Products of this compound and its Derivatives
| Starting Compound | Oxidizing Agent/Condition | Major Product(s) | Citation(s) |
|---|---|---|---|
| This compound | Air/Oxygen | Diphenylarsinic acid | acs.org |
| Alkylthis compound | Bromine | Dibromoarsenic(V) derivative | thieme-connect.de |
| This compound chloride/cyanide | Environmental degradation | Bis(this compound)oxide, Diphenylarsinic acid | researchgate.net |
| This compound | Activated Ozone | Chlorobenzene, high molecular weight oxidation products | r-haas.denih.gov |
Reactions with Halogenating Agents and Other Electrophiles
This compound and its derivatives react with various halogenating agents and electrophiles. Treatment of triorganoarsines, including those with phenyl groups, with halogens results in the formation of triorganodihaloarsoranes. thieme-connect.de For example, this compound reacts with iodine. The product formed depends on the stoichiometry of the reactants. An equimolecular reaction between this compound and iodine in alcohol yields diphenyliodoarsine. acs.org
The reaction of alkyldiphenylarsines with bromine serves as a key step in a process where the arsine acts as a halogen equivalent. The initially formed dibromoarsenic(V) derivative can undergo thermolysis to yield an alkyl bromide and bromothis compound. thieme-connect.de
This compound compounds can also react with other electrophiles. For instance, diphenylchloroarsine (B1221446) can react with Grignard reagents in a nucleophilic substitution reaction to form new organoarsenic compounds with alkyl or aryl groups attached to the arsenic atom. wikipedia.org Additionally, reactions with substances like sulfur, sulfur chloride, and thionyl chloride have been reported. acs.org
Table 2: Reactions of this compound with Electrophiles
| Reactant | Reagent | Product | Citation(s) |
|---|---|---|---|
| This compound | Iodine (1:1 molar ratio) | Diphenyliodoarsine | acs.org |
| Alkylthis compound | Bromine | Dibromoarsenic(V) derivative | thieme-connect.de |
| Diphenylchloroarsine | Grignard Reagent (RMgBr) | (C₆H₅)₂AsR | wikipedia.org |
| Phenylarsine | Mercury, tin, phosphorus, arsenic, and antimony chlorides | Arylarsine dichloride | unirioja.es |
Hydrolysis and Environmental Degradation Pathways of this compound Derivatives
This compound derivatives, particularly those used as chemical warfare agents like this compound chloride and this compound cyanide, undergo hydrolysis in aqueous environments. researchgate.net This hydrolysis can be a crucial step in their environmental degradation. For example, both this compound chloride and this compound cyanide degrade in water to form diphenylarsinous acid. researchgate.net This intermediate can then readily react to form bis(diphenylarsinic)oxide. researchgate.net
The rate of hydrolysis can be influenced by pH. In either acidic or alkaline conditions, the arsenic-cyano bond in diphenylcyanoarsine (B1218656) cleaves to produce diphenylarsinous acid and hydrogen cyanide. The degradation products of these agents, such as diphenylarsinic acid, can be persistent in the environment, leading to long-term contamination of soil and groundwater. researchgate.netresearchgate.net
Environmental degradation is not limited to hydrolysis. Microbial activity can also play a role in the transformation of this compound compounds. nih.govacs.org Furthermore, under certain conditions, such as in marine sediments, degradation can lead to the formation of various other organoarsenic compounds, including sulfur-containing derivatives. acs.orgnih.gov
Mechanistic Investigations of Reaction Intermediates and Transition States
The reactions of this compound and its derivatives proceed through various intermediates and transition states. r-haas.dethieme-connect.deunirioja.es An intermediate is a relatively stable molecule formed during a multi-step reaction, while a transition state is a high-energy, short-lived configuration of atoms at the peak of the energy barrier between reactants and products. solubilityofthings.comdalalinstitute.comyoutube.comfiveable.me
Theoretical studies, such as density functional theory (DFT) calculations, are employed to investigate the potential energy surfaces of these reactions. researchgate.net These studies help to elucidate the structures of transition states and intermediates, and to determine the most energetically favorable reaction pathways. For example, in the ozonation of related organoarsenic compounds, calculations have shown that addition/elimination mechanisms are often more favorable than abstraction pathways. researchgate.net The stability of intermediates can significantly influence reaction rates and product distributions. solubilityofthings.com
Photochemical Transformations and Degradation Pathways
Photochemical processes can also contribute to the transformation and degradation of this compound and its derivatives, particularly in the environment. nih.govresearchgate.net The absorption of ultraviolet (UV) light can lead to the photodegradation of organoarsenic compounds. nih.govresearchgate.net
For related aromatic organoarsenic compounds, photocatalytic degradation using nanomaterials has been shown to be an effective remediation method. researchgate.netresearcher.lifescilit.comresearchgate.net In these processes, reactive oxygen species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) play a major role in the degradation of the organoarsenic compound. researchgate.netnih.gov The degradation often involves the cleavage of the arsenic-carbon bond, leading to the formation of inorganic arsenic species and various organic by-products. dntb.gov.ua
While specific studies on the direct photolysis of this compound are limited, the behavior of similar compounds suggests that photochemical pathways are relevant to its environmental fate. nih.govnih.gov For instance, the photodegradation of diphenylarsinic acid, a major degradation product of this compound, has been studied under UV-C irradiation, which resulted in its complete degradation into inorganic arsenic species. researchgate.net
Coordination Chemistry of Diphenylarsine Ligands
Ligand Design Principles and Stereoelectronic Properties of Diphenylarsine
The design of ligands for specific applications in coordination chemistry and catalysis hinges on the precise control of their stereoelectronic properties. For monodentate ligands like this compound, two key parameters are the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
The Tolman cone angle is a measure of the steric bulk of a ligand. It is defined as the solid angle formed at the metal center that is occupied by the ligand. wikipedia.org For phosphine (B1218219) ligands, this has been extensively studied and can be calculated from crystallographic data or computational models. rsc.orgub.edu While specific, universally agreed-upon values for the Tolman cone angle of this compound are less commonly cited than for its phosphine analogue, triphenylphosphine (B44618) (which has a cone angle of 145°), the principles of its determination remain the same. The cone angle for this compound would be influenced by the As-C bond lengths and the C-As-C bond angles within the AsPh₂ group.
The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a ligand. wikipedia.org It is experimentally determined by measuring the A₁ C-O stretching frequency (ν(CO)) in [LNi(CO)₃] complexes using infrared spectroscopy. wikipedia.org A lower ν(CO) frequency indicates a more electron-donating ligand, which increases electron density on the metal, leading to stronger π-backbonding to the CO ligands and a weakening of the C-O bond. wikipedia.org For arsine ligands, it is generally understood that they are weaker σ-donors and poorer π-acceptors compared to their phosphine counterparts. This difference in electronic character influences the stability and reactivity of the resulting metal complexes. Direct measurement of the metal-ligand bond strength has been proposed as a more direct electronic parameter, which reveals that arsines bond to metals through both σ-donation and π-back-donation. nih.gov
Table 1: Key Stereoelectronic Parameters for Ligand Characterization
| Parameter | Description | Relevance to this compound |
| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand. wikipedia.org | Influences the coordination number and geometry of metal complexes. Specific values for this compound are often determined computationally. rsc.org |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating or -withdrawing ability, determined from ν(CO) in [LNi(CO)₃] complexes. wikipedia.org | Indicates that arsines are generally weaker σ-donors than phosphines, affecting metal-ligand bond strength and complex reactivity. |
Coordination to Transition Metals and Complex Formation
This compound and its derivatives are versatile ligands that coordinate to a wide range of transition metals, forming stable complexes with diverse geometries and oxidation states.
This compound readily forms complexes with the platinum-group metals. The nature of these complexes can vary significantly depending on the metal, its oxidation state, and the other ligands present.
Palladium: Palladium(II) complexes containing this compound ligands have been synthesized. For instance, square-planar complexes of the type [Pd(Ar)I(PPh₃)₂] have been structurally characterized, providing insight into the typical bond lengths and angles for related arsine complexes. nih.gov
Platinum: Platinum(II) complexes with phenoxarsine ligands, which contain a this compound-like moiety, have been synthesized and structurally characterized. These complexes, with the general formula [PtHal₂L₂], exhibit cis/trans isomerism. oxfordsciencetrove.com
Ruthenium: Ruthenium(II) and Ruthenium(III) complexes containing triphenylarsine (B46628), a close analogue of this compound, have been extensively studied. These include compounds like [RuX₃(AsPh₃)₂L] and [RuX₂(AsPh₃)₃]. wikipedia.org
Rhodium: Rhodium complexes are known to coordinate with ligands containing N-donor sites. nih.gov While specific structural data for simple this compound-rhodium complexes were not prevalent in the search results, the general principles of rhodium coordination chemistry suggest that such complexes would readily form. chemrxiv.orgresearchgate.net
Iridium: Iridium(I) and Iridium(III) complexes with phosphine ligands containing biphenyl (B1667301) groups have been synthesized, indicating the capability of iridium to coordinate with bulky pnictogen ligands. nih.govwikipedia.org
Table 2: Representative Structural Data for Transition Metal Complexes with Arsine Ligands
| Complex | Metal | As-M Bond Length (Å) | Key Angles (°) |
| [PtI₂(10-phenylphenoxarsine)₂] | Pt(II) | 2.41-2.43 | As-Pt-As: 180 (trans) |
| [RuCl₃(AsPh₃)₂(MeCN)] | Ru(III) | ~2.50 | Cl-Ru-As: ~90 |
| Yttrium Arsine Complex | Y(III) | 3.0945(6) | Y-As-C: 122.55(7) |
The coordination chemistry of this compound with f-block elements (lanthanides and actinides) is less explored compared to transition metals. The large ionic radii and preference for hard donor atoms of the f-block elements generally lead to weaker interactions with soft donors like arsenic.
However, research into organoactinide chemistry has shown that these elements can form stable complexes with a variety of ligands, including those that engage in π-bonding. wikipedia.orgnih.gov While direct examples of this compound coordination to actinides were not prominent in the search results, studies on yttrium complexes with primary arsine ligands have been reported. In one such complex, the Y-As bond length was found to be 3.0945(6) Å. nih.gov This demonstrates that coordination of arsenic-based ligands to f-block elements is feasible. The chemistry of lanthanide complexes with various organic ligands is an active area of research, often focusing on their luminescence properties. mdpi.comchemrxiv.org The interaction of soft donor ligands like this compound with lanthanides and actinides remains an area with potential for further investigation.
Chiral this compound Ligands in Asymmetric Complexation
The development of chiral ligands is central to the field of asymmetric catalysis. While chiral phosphine ligands have been extensively studied, their arsine analogues have received less attention. Nevertheless, chiral bis(arsine) ligands based on a this compound framework have been successfully synthesized and utilized in asymmetric reactions.
One notable example is the synthesis of N,N′-bis[2′-(diphenylarsino)benzoyl]-(1R,2R)-cyclohexanediamine (BiAsBA), a chiral bis(arsine) ligand designed with a backbone similar to the well-known Trost modular ligand. wikipedia.org The synthesis of this ligand was achieved through a palladium-catalyzed arsination, which represents a versatile method for C-As bond formation. wikipedia.org
The BiAsBA ligand was evaluated in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. The resulting [Pd-BiAsBA] complex demonstrated high catalytic activity, achieving complete conversion of the substrate. wikipedia.org While the enantioselectivity was modest, it was notably higher than that achieved with the analogous phosphorus-containing Trost standard ligand under the same conditions. wikipedia.orgwikipedia.org This finding underscores the potential of chiral arsine ligands in asymmetric catalysis and highlights how tuning the heteroatom from phosphorus to arsenic can influence stereoselectivity. wikipedia.orgwikipedia.org
Comparative Studies: this compound Ligands versus Phosphorus Analogues in Coordination Chemistry
Direct comparisons between this compound and its phosphorus analogue, diphenylphosphine (B32561), as ligands reveal significant differences in their coordination behavior, stemming from their distinct stereoelectronic properties.
Electronic Effects: As previously mentioned, arsines are generally considered to be weaker σ-donors and have different π-acceptor capabilities compared to phosphines. This results in a less covalent, more labile metal-ligand bond for arsine complexes. The difference in electron-donating ability was demonstrated in the study of the chiral BiAsBA ligand, where the change from phosphorus to arsenic led to improved enantioselectivity in a specific palladium-catalyzed reaction, suggesting a significant electronic influence on the catalytic cycle. wikipedia.org
Steric Effects: The larger covalent radius of arsenic compared to phosphorus means that this compound is sterically more demanding than diphenylphosphine, assuming similar substituent groups. This can affect the coordination geometry and the accessibility of the metal center to substrates.
Supramolecular Assembly Involving this compound Moieties
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound moieties can be incorporated into larger molecular building blocks that participate in self-assembly processes.
Arsine-containing metal-organic frameworks (MOFs), also known as Arsine Coordination Materials (ACMs), represent a class of materials where arsine functionalities act as nodes for coordination-driven self-assembly. nih.gov For example, a triarylarsine-containing MOF, ACM-1, was synthesized and subsequently metallated with Au(I). nih.gov The arsine moieties within the framework act as solid-state ligands, binding the gold ions in a well-defined coordination environment. nih.gov
Catalytic Applications of Diphenylarsine Based Systems
Organometallic Catalysis Facilitated by Diphenylarsine Ligands
This compound-containing molecules serve as effective ligands for transition metals, particularly palladium, facilitating a range of catalytic reactions. The arsenic center, being a soft donor, forms stable complexes with soft metal ions like Pd(0) and Pd(II), which are key intermediates in many catalytic cycles. The two phenyl groups attached to the arsenic atom provide steric bulk and can be modified to fine-tune the ligand's properties, thereby influencing the outcome of the catalytic process.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of chiral carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand coordinated to the palladium center. While chiral phosphine (B1218219) ligands have been extensively studied, research into chiral arsine ligands, including those incorporating the this compound moiety, has shown potential.
In a notable study, a chiral bis(arsine) ligand was synthesized and applied in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. The catalytic system demonstrated very high to complete conversion of the starting material. However, the enantioselectivity achieved was modest. Despite the lower enantiomeric excess (ee) compared to some state-of-the-art phosphorus-based ligands, the results highlight the potential of chiral bis(arsine) ligands. The study suggested that the distinct electronic and steric properties of the arsenic donor atom could pave the way for new catalytic systems with unique reactivity and selectivity profiles. Further optimization of the ligand architecture is considered a promising avenue for improving enantioselectivity in these transformations.
| Substrate | Nucleophile | Ligand | Conversion (%) | Enantioselectivity |
| 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Chiral Bis(arsine) | Very high to complete | Modest |
Table 1: Performance of a Chiral Bis(arsine) Ligand in Pd-Catalyzed Asymmetric Allylic Alkylation.
The Heck reaction and other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. Arsine ligands, including this compound derivatives and the closely related triphenylarsine (B46628), have been successfully employed in these reactions, often exhibiting unique reactivity compared to their phosphine counterparts.
In the context of the intramolecular Heck reaction, triphenylarsine (AsPh₃) has been utilized as a ligand in the palladium-catalyzed cyclization of cyclic enamides. For instance, the cyclization of N-formyl-6-[3-(2-iodophenyl)propyl]-1,2,3,4-tetrahydropyridine in the presence of an AsPh₃-ligated palladium catalyst resulted in the formation of a spiro-naphthalene-pyridine compound nih.gov. Similarly, the reaction of N-formyl-6-[2-(2-iodophenyl)ethyl]-1,2,3,4-tetrahydropyridine yielded the corresponding spiro-indan-pyridine product nih.gov. These reactions demonstrate the capability of arsine ligands to facilitate complex intramolecular C-C bond formations.
Furthermore, the Suzuki-Miyaura coupling has been ingeniously used as a strategic step in the synthesis of novel biphenyl-based arsine ligands that incorporate the this compound (-AsPh₂) group researchgate.netrsc.org. This approach involves an initial palladium-catalyzed arsination to produce (2-bromophenyl)this compound, which is then subjected to a Suzuki-Miyaura reaction with various aryl boronic acids. This methodology provides access to a library of sterically demanding biarylarsine ligands with high yields (80–99%) researchgate.netrsc.orgresearchgate.net. These newly synthesized ligands, in turn, have shown outstanding activity as ligands in other palladium-catalyzed reactions, such as the arsination of perfluoroalkyl iodides, affording the products in very good yields (57–100%) researchgate.netrsc.org.
| Bromoarsine Precursor | Aryl Boronic Acid | Ligand Product | Yield (%) |
| (2-bromophenyl)this compound | Phenylboronic acid | (Biphenyl-2-yl)this compound | 95 |
| (2-bromophenyl)this compound | 4-Methoxyphenylboronic acid | (4'-Methoxybiphenyl-2-yl)this compound | 99 |
| (2-bromophenyl)this compound | 2-Methylphenylboronic acid | (2'-Methylbiphenyl-2-yl)this compound | 80 |
| (2-bromophenyl)this compound | 2,6-Dimethylphenylboronic acid | (2',6'-Dimethylbiphenyl-2-yl)this compound | 85 |
Table 2: Synthesis of Biarylarsine Ligands via Suzuki-Miyaura Coupling. researchgate.netrsc.org
Hydroarsination, the addition of an As-H bond across an unsaturated carbon-carbon bond, is the most atom-economical method for synthesizing organoarsenic compounds. The development of catalytic versions of this reaction, particularly asymmetric variants for producing chiral arsines, is an area of active research. While the analogous hydrophosphination reaction is well-established, catalytic hydroarsination has proven more challenging.
Research efforts have focused on developing organometallic catalysts, including palladium- and nickel-based systems, to facilitate this transformation. Mechanistic studies have revealed that arsines are not direct substitutes for phosphines in these catalytic systems, necessitating the development of new approaches. The catalytic asymmetric hydroarsination of activated alkenes has been achieved with moderate success. For example, using chiral PCP pincer complexes of palladium and nickel as catalysts, the hydroarsination of (E)-nitrostyrene has yielded the corresponding chiral tertiary arsine with enantiomeric excesses of up to 80%. These studies represent a significant step toward establishing general and efficient catalytic hydroarsination methodologies.
Role of the Arsenic Center in Catalytic Cycles and Reaction Mechanisms
The effectiveness of this compound ligands in palladium-catalyzed reactions is rooted in the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination thermofishersci.inyoutube.com. The arsenic center of the this compound ligand plays a crucial role in modulating each of these steps.
Ligand Coordination and Stability : this compound acts as a σ-donor ligand, coordinating to the palladium center through the lone pair of electrons on the arsenic atom. This coordination stabilizes the catalytically active Pd(0) species. The strength of the Pd-As bond and the steric bulk of the phenyl groups influence the ligand's ability to prevent catalyst decomposition (e.g., formation of palladium black) while allowing for the necessary ligand dissociation to create vacant coordination sites for the substrates.
Influence on Oxidative Addition : The oxidative addition of an organic halide (R-X) to the Pd(0) complex is often the rate-determining step. The electronic properties of the arsine ligand affect the electron density at the palladium center. Being less electronegative than phosphorus, arsenic can be a stronger σ-donor in some contexts, which can increase the electron density on palladium and facilitate the oxidative addition step thermofishersci.in.
Impact on Reductive Elimination : The final step, reductive elimination, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The steric properties of the this compound ligand are critical here. The bulk of the two phenyl groups can create steric pressure around the metal center, which promotes the reductive elimination of the coupled product from the Pd(II) intermediate thermofishersci.in.
By systematically modifying the electronic and steric environment around the arsenic atom (e.g., by synthesizing substituted biarylarsine ligands), it is possible to fine-tune the ligand's influence on the catalytic cycle and optimize the reaction for specific substrates and transformations nih.gov.
Advanced Catalytic Systems and Their Potential in Organic Transformations
The development of advanced catalytic systems based on this compound ligands holds considerable promise for tackling challenging organic transformations. Building on the fundamental understanding of their role in catalysis, researchers are designing more sophisticated ligands and exploring their application in novel reactions.
One advanced strategy involves the synthesis of structurally complex and sterically demanding ligands, such as the biphenyl-based arsines created via Suzuki-Miyaura coupling researchgate.netrsc.orgresearchgate.net. These ligands, which feature a this compound moiety on a bulky biaryl scaffold, confer high activity to palladium catalysts. This increased activity is crucial for activating challenging substrates, such as aryl chlorides or sterically hindered organic halides, in cross-coupling reactions nih.gov. The success of these tailored ligands suggests that further exploration of arsine ligand architecture could lead to catalysts with unprecedented efficiency and scope.
The potential of this compound-based systems extends to the development of tandem or domino reactions, where multiple bond-forming events occur in a single operation. The unique reactivity imparted by arsine ligands could enable chemoselective transformations that are difficult to achieve with traditional phosphine-based catalysts. For example, the development of palladium-catalyzed intramolecular Heck reactions that lead to complex polycyclic structures showcases the potential for arsine ligands to be used in the synthesis of complex molecular architectures nih.gov. As the field of organoarsenic chemistry continues to evolve, this compound-based catalysts are poised to become valuable tools for enabling novel and efficient organic transformations.
Advanced Materials Science Applications
Precursor Development for Electronic and Photonic Materials
The fabrication of advanced electronic and photonic devices relies heavily on Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to grow crystalline layers for complex semiconductor multilayer structures. nih.gov A critical component of the MOCVD process is the use of high-purity molecular precursors that decompose in a controlled manner to deposit thin films. researchgate.netbeilstein-journals.org
Traditionally, the deposition of III-V semiconductors, such as Gallium Arsenide (GaAs), has utilized highly toxic and hazardous Group V hydrides like arsine (AsH₃). researchgate.netresearchgate.net The inherent risks and low utilization efficiency of arsine have driven significant research into developing safer and more efficient organometallic arsenic sources. researchgate.net Diphenylarsine derivatives and related organoarsenic compounds are being investigated as potential replacements. These molecules offer the advantage of being less toxic and easier to handle than arsine gas. The goal is to design precursors that are sufficiently volatile and stable for the MOCVD process, enabling the precise growth of high-quality semiconductor thin films for applications in optoelectronics and high-speed electronics. researchgate.netresearchgate.net
Table 1: Comparison of Precursor Types for Arsenic Deposition
| Feature | Hydride Precursors (e.g., Arsine) | Organometallic Precursors (e.g., this compound Derivatives) |
|---|---|---|
| State | Gas | Liquid or Solid |
| Toxicity | Extremely High | High, but generally lower than Arsine |
| Handling | Requires specialized gas handling systems | Easier to handle and transport |
| Decomposition | Well-understood, but can be inefficient | Tunable based on organic ligands |
| Purity | High purity is achievable | High purity is a key research goal |
Development of Conjugated Organoarsenic Materials
Conjugated polymers are a class of materials characterized by alternating single and double bonds, which allow for the delocalization of π-electrons along the polymer backbone. This structure imparts unique electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govnih.gov
The incorporation of heavy elements, such as arsenic, into π-conjugated systems is a novel strategy to modulate the optoelectronic properties of these materials. Researchers are exploring the use of low-valent arsenic compounds, including derivatives of this compound, as building blocks for new types of π-conjugated polymers. nih.gov The presence of the arsenic atom can influence the material's electronic structure, leading to changes in conductivity and luminescence. For example, modified arsenene, a 2D arsenic structure analogous to graphene, has been shown to exhibit strong luminescence and electronic properties that are attractive for optoelectronic applications. acs.org The development of these materials could lead to new classes of organic semiconductors with tailored functionalities. nih.gov
Applications in Semiconductor Technology and Thin Film Deposition
The primary application of this compound-related precursors in semiconductor technology is in the deposition of thin films via MOCVD. nih.govresearchgate.net This process involves introducing precise amounts of precursor gases into a reactor chamber where they decompose at the surface of a heated substrate, forming a crystalline film. nih.govmdpi.com The ability to grow uniform, high-purity thin films is essential for manufacturing a wide range of semiconductor devices. libretexts.org
Organoarsenic precursors are particularly important for the growth of III-V compound semiconductors, which are used in lasers, LEDs, and high-frequency electronics. wikipedia.orgmcmaster.ca The choice of precursor is critical as it influences the growth rate, film purity, and ultimately, the performance of the electronic device. While challenges such as potential carbon incorporation into the film from the organic ligands exist, the development of custom-designed organoarsenic precursors offers a pathway to greater control over the deposition process compared to conventional hydrides. researchgate.netmdpi.com
Table 2: Key MOCVD Process Parameters
| Parameter | Description | Importance |
|---|---|---|
| Precursor Volatility | The tendency of the precursor to vaporize. | Determines the efficiency of transport to the substrate. |
| Substrate Temperature | The temperature of the wafer during deposition. | Controls the precursor decomposition rate and film crystallinity. |
| Precursor Flow Rate | The amount of precursor introduced into the reactor. | Influences the film growth rate and composition. |
| Reactor Pressure | The total pressure inside the MOCVD chamber. | Affects gas flow dynamics and chemical reaction pathways. |
Design of Chemical Sensing Platforms Based on this compound Reactivity
The chemical reactivity of the arsenic atom in organoarsenic compounds can be harnessed for the design of chemical sensors. The arsenic center in molecules like this compound possesses a lone pair of electrons, making it capable of acting as a ligand and coordinating to metal ions. youtube.com This interaction can lead to a detectable change in the molecule's physical properties, such as color or fluorescence, forming the basis of a sensor. researchgate.net
A prominent example of an organoarsenic compound used as a sensor is Thorin. Thorin is utilized in analytical chemistry as an indicator for the quantitative detection of several metals, including barium and thorium. youtube.com The binding of the target metal ion to the organoarsenic moiety induces a distinct color change, allowing for visual or spectrophotometric detection. This principle demonstrates that the specific chemical reactivity of the arsenic-carbon bond and the coordination chemistry of arsenic can be exploited to create selective sensing platforms for various analytes. nih.govyoutube.com The design of new sensors could involve tailoring the organic structure of this compound derivatives to enhance selectivity and sensitivity for specific target molecules.
Integration in Polymer Chemistry and Functional Dye Development
Incorporating specific functional groups into polymer backbones is a widely used strategy to create materials with tailored properties for specialized applications. nih.govmdpi.commdpi.com The integration of organoarsenic moieties, such as this compound, into polymer chains is an area of exploratory research. Studies have shown that even simple arsenic compounds like arsine can be incorporated into polymer structures during synthesis, affecting the final material's properties. nih.gov By analogy, functionalizing a polymer with this compound units could impart unique thermal, optical, or metal-coordinating properties to the resulting material.
The development of functional dyes is another area where this compound derivatives could find application. Functional dyes are molecules that exhibit a change in their optical properties in response to a specific stimulus. beilstein-journals.org The same coordination chemistry that allows organoarsenic compounds like Thorin to function as metal indicators makes them a class of functional dyes. youtube.com The interaction with a target analyte alters the electronic structure of the chromophore, leading to a change in its absorption or emission spectrum. By modifying the phenyl rings of this compound with different electron-donating or withdrawing groups, it may be possible to tune the optical properties of the molecule and develop new functional dyes for sensing or imaging applications.
Analytical and Spectroscopic Characterization Techniques
Structural Elucidation Methodologies
Structural elucidation is fundamental to confirming the identity and purity of diphenylarsine compounds. A combination of crystallographic and spectroscopic methods provides a complete picture of the molecule's three-dimensional arrangement and connectivity.
For organoarsenic compounds, X-ray diffraction has been successfully used to characterize derivatives and complexes of this compound. In the case of the closely related compound, diphenylchloroarsine (B1221446) ((C₆H₅)₂AsCl), structural analysis revealed a pyramidal geometry at the arsenic(III) center. wikipedia.org The crystallographically determined parameters for diphenylchloroarsine include an As-Cl bond distance of 2.26 Å and C-As-C and Cl-As-C bond angles of 105° and 96°, respectively. wikipedia.org This technique has also been applied to determine the structures of more complex molecules, such as metal complexes incorporating ligands like ethane-1,2-diylbis(this compound) oxide. publish.csiro.au
Table 1: Selected Crystallographic Data for this compound Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound | Formula | Crystal System | Key Bond Length (Å) | Key Bond Angle (°) | Reference |
|---|---|---|---|---|---|
| Diphenylchloroarsine | (C₆H₅)₂AsCl | Not Specified | As-Cl: 2.26 | C-As-C: 105 | wikipedia.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. The chemical shifts and coupling patterns of the phenyl protons and carbons provide a characteristic fingerprint of the diphenylarsanyl moiety.
Research on adducts of triphenylarsine (B46628), a closely related compound, demonstrates the utility of NMR in studying intermolecular interactions. cdnsciencepub.com Furthermore, NMR spectroscopy is essential for monitoring the progress of chemical reactions involving this compound. rsc.org For example, ¹H NMR can track the consumption of nitrostyrene (B7858105) and this compound during a catalyzed reaction. rsc.org In specialized cases involving derivatives containing other NMR-active nuclei, such as phosphorus, techniques like ³¹P NMR are also employed. rsc.org
A detailed vibrational analysis has been performed on adducts of the analogous compound, trimethylarsine (B50810), with boron trihalides. cdnsciencepub.com In these studies, assignments of the fundamental vibrations were made assuming a specific molecular symmetry (C₃ᵥ). cdnsciencepub.com Key vibrational modes, such as the As-C stretching vibrations, were identified in the Raman and IR spectra. For the trimethylarsine adducts, these stretches appear in the regions of 630-642 cm⁻¹ and 578-598 cm⁻¹. cdnsciencepub.com Similar analyses can be applied to this compound to understand its bonding and structural characteristics.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a cornerstone for the detection and identification of this compound and its degradation products, such as diphenylarsinic acid (DPAA). jst.go.jp These hyphenated techniques offer exceptional sensitivity and selectivity, which are crucial for analyzing complex environmental and biological samples. researchgate.netnih.gov
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) using electrospray ionization (ESI) is a particularly powerful method. researchgate.netrsc.orgcapes.gov.br By operating the mass spectrometer in multiple reaction monitoring (MRM) mode, analysts can achieve excellent sensitivity and selectivity for target compounds like DPAA. researchgate.netrsc.org This involves selecting the protonated molecule of the analyte and monitoring a specific, characteristic fragment ion produced by collision-induced dissociation. rsc.orgddtjournal.com Methods have been developed for the simultaneous determination of DPAA and other chemical warfare agent-related compounds in water and biological samples. researchgate.netresearchgate.net These methods often employ reversed-phase chromatography (e.g., using C8 or ODS columns) and can achieve detection limits in the sub-µg/mL range. researchgate.net For unambiguous quantification, stable isotope-labeled internal standards, such as DPAA-¹³C₁₂, are often utilized. researchgate.netcapes.gov.br
GC-MS is also a suitable technique for analyzing organoarsenic compounds, especially in organic solvents. researchgate.net Understanding the electron ionization (EI) fragmentation patterns is key to identifying compounds via GC-MS. nih.gov
Table 2: Research Findings on Mass Spectrometric Analysis of Diphenylarsinic Acid (DPAA)
This table is interactive. Click on the headers to sort the data.
| Technique | Matrix | Key Parameters | Finding/Detection Limit | Reference |
|---|---|---|---|---|
| HPLC/MS/MS | Plants, Biological Samples | ESI, MRM, ODS column, DPAA-¹³C₁₂ internal standard | Average recovery: 99.4%; CV: 6%; Linear range: 0-30 ng/mL | researchgate.netcapes.gov.br |
| LC/MS/MS | Environmental Samples | Reversed-phase C8 column | Simultaneous measurement of 9 CWA-related compounds; LOD for DPAA: 0.0001 µg/mL | researchgate.net |
| HPLC-ICP-MS | Well Water | - | Determination of DPAA and phenylarsonic acid | scispace.com |
Advanced Spectroscopic Studies for Chemical Bonding and Electronic Structure
Beyond routine structural identification, advanced spectroscopic methods are employed to investigate the subtle details of chemical bonding and the electronic structure of the arsenic center in this compound compounds.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique used to determine the local atomic environment around a specific atom—in this case, arsenic. libretexts.org It provides information on the identity, number, and distance of neighboring atoms, making it invaluable for studying non-crystalline materials and the interaction of molecules with surfaces. libretexts.orgrruff.info
EXAFS has been extensively used to study the fate of diphenylarsinic acid (DPAA), a primary degradation product of this compound, in environmental systems. researchgate.net Specifically, it has been used to elucidate the adsorption mechanism of DPAA onto the surfaces of iron minerals like ferrihydrite and magnetite. researchgate.netnih.govdntb.gov.ua These studies have shown that DPAA forms inner-sphere complexes with the iron centers on the mineral surface. researchgate.netnih.gov The analysis of EXAFS data allows for the precise determination of As-Fe interatomic distances, which is critical for identifying the exact nature of the surface complex. researchgate.net For DPAA adsorbed on Fe (hydr)oxides, As-Fe distances of approximately 3.18–3.34 Å have been measured, confirming the formation of bidentate binuclear corner-sharing complexes. researchgate.net This information is crucial for predicting the mobility and fate of these compounds in soil and water. researchgate.net
Table 3: Summary of EXAFS Findings for Diphenylarsinic Acid (DPAA) Sorption
This table is interactive. Click on the headers to sort the data.
| Sorbent | Finding | Complex Type | As-Fe Distance (Å) | Reference |
|---|---|---|---|---|
| Ferrihydrite | DPAA forms inner-sphere complexes. | Bidentate-binuclear and monodentate | Not specified | nih.gov |
| Fe (hydr)oxides | DPAA forms inner-sphere complexes. | Bidentate binuclear corner-sharing (2C) | 3.18–3.25 | researchgate.net |
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 100 to 900 nm. azooptics.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.orgtechnologynetworks.com The resulting spectrum provides valuable information about the electronic structure of a molecule, including the types of bonds and the presence of chromophores—the parts of a molecule responsible for its color. researchgate.netscribd.com
For organic molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. scribd.com The phenyl rings in this compound constitute a conjugated pi-electron system. libretexts.org Extending conjugation in a molecule generally results in a shift of the absorption maximum to a longer wavelength (a bathochromic shift). libretexts.org Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the electronic transitions within its aromatic rings. researchgate.net
While detailed spectral data for this compound itself is not extensively covered in foundational literature, UV-Vis spectroscopy is a confirmed method for the characterization of related organoarsenic compounds, such as cis-1,2-vinylenebis(this compound). molaid.com The analysis of the spectrum's features, such as the position of maximum absorbance (λmax) and the molar absorptivity (ε), allows for the identification of chromophores and provides insight into the molecule's electronic properties. azooptics.comresearchgate.net The energy and intensity of these electronic transitions can be used to understand the electronic structure, and in some applications, predict and control photochemical reactivity. numberanalytics.com
Quantitative Analytical Methods for Environmental Monitoring and Speciation
The determination of arsenic compounds in environmental samples is critical, and quantitative analysis requires highly sensitive and specific methods. nih.gov The toxicity of arsenic is highly dependent on its chemical form, making speciation analysis—the separation and quantification of individual arsenic species—essential for a true assessment of environmental contamination and risk. nih.govnih.gov Techniques that couple chromatographic separation with element-specific detection are powerful tools for this purpose. vliz.bepsu.edu
High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for arsenic speciation. nih.govresearchgate.net This hyphenated method combines the powerful separation capabilities of HPLC with the highly sensitive and element-specific detection of ICP-MS. thermofisher.compreprints.org HPLC separates the different arsenic compounds in a sample, which are then introduced into the ICP-MS system for elemental quantification, allowing for the determination of individual arsenic species even at trace levels (ppt range). researchgate.netpreprints.org
This technique has been crucial in the environmental monitoring of organoarsenic compounds derived from the degradation of chemical warfare agents, such as diphenylchloroarsine. scispace.comjst.go.jp In one significant case of environmental contamination, HPLC-ICP-MS was used for the quantitative analysis of diphenylarsinic acid (DPAA) and phenylarsonic acid (PAA) in well water. researchgate.net Initial analyses using other methods indicated high total arsenic, but HPLC-ICP-MS analysis proved that the contamination was almost entirely from organic forms like DPAA, PAA, and bis(this compound)oxide (BDPAO). preprints.orgmdpi.com
Research findings from contaminated sites in Kamisu, Japan, highlight the capabilities of HPLC-ICP-MS. The method was successfully used to identify and quantify DPAA in drinking water, with concentrations reaching a maximum of 15 mg L⁻¹. researchgate.net The ability of HPLC-ICP-MS to separate arsenic species is critical, as interferences from other ions, such as ⁴⁰Ar³⁵Cl⁺, can pose a challenge in ICP-MS analysis of arsenic (⁷⁵As⁺). mdpi.com
Table 1: HPLC-ICP-MS Instrumental and Performance Data for Arsenic Speciation
| Parameter | Value/Condition | Source |
| Instrumentation | High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) | scispace.comnih.gov |
| Application | Speciation and quantitative analysis of arsenic compounds (e.g., DPAA, PAA) in environmental water samples. | researchgate.netpreprints.org |
| Separation Column | Anion-exchange columns are commonly used, such as the Hamilton PRP-X100. | nih.govnih.gov |
| Detection Principle | ICP-MS provides sensitive, element-specific detection for arsenic (m/z 75). | thermofisher.commdpi.com |
| Achievable Detection | Capable of determining minimal concentrations in the ppt (B1677978) (ng/L) range. | researchgate.netpreprints.org |
| Linearity | Excellent calibration curve linearity (r² correlation coefficients ≥0.999) is achievable. | thermofisher.com |
| Precision (%RSD) | High analytical precision with %RSD values often below 1% for replicate analyses. | thermofisher.com |
Graphite (B72142) Furnace Atomic Absorption Spectrophotometry (GF-AAS)
Graphite Furnace Atomic Absorption Spectrophotometry (GF-AAS) is a highly sensitive method for determining the total concentration of metals, including arsenic, in various environmental samples. epa.govepa.gov The technique involves placing a small aliquot of a sample into a graphite tube, which is then heated in a programmed sequence to evaporate the solvent, char the organic matrix, and finally atomize the element of interest. epa.gov The absorption of light by the atomized element at a characteristic wavelength is proportional to its concentration. vliz.be
GF-AAS has been instrumental in the initial detection of arsenic contamination in environmental incidents. For instance, in the case of well water contamination in Kamisu, Japan, a graphite furnace atomic absorption spectrophotometer was used to detect a markedly elevated total arsenic concentration of 4.5 ppm. scispace.comjst.go.jpresearchgate.net This initial screening prompted further, more detailed investigations using speciation techniques. scispace.com
While extremely sensitive for total elemental analysis, GF-AAS on its own does not provide speciation information. vliz.be In the Kamisu case, GF-AAS analysis determined the total arsenic concentration and the inorganic arsenic portion, which allowed the organic arsenic level to be calculated by subtraction. preprints.orgscispace.com However, subsequent analysis by HPLC-ICP-MS revealed that the contamination was entirely from organic arsenic compounds derived from this compound, highlighting the complementary roles of GF-AAS for total concentration screening and HPLC-ICP-MS for definitive speciation. preprints.orgmdpi.com The direct coupling of HPLC to GF-AAS is difficult due to the long drying-ashing-atomizing cycle of the furnace. vliz.be
Table 2: Application of GF-AAS in Arsenic Contamination Analysis
| Finding | Concentration | Method | Sample Type | Source |
| Total Arsenic | 4.5 ppm (4.5 mg/L) | GF-AAS | Drinking Well Water | scispace.comresearchgate.net |
| Inorganic Arsenic | 1.5 ppm | GF-AAS | Drinking Well Water | preprints.orgresearchgate.net |
| Organic Arsenic (Calculated) | 3.0 ppm | By subtraction (Total - Inorganic) | Drinking Well Water | preprints.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are fundamental to determining the molecular and electronic structure of diphenylarsine. wikipedia.org These calculations, which solve the Schrödinger equation for a given molecule, provide precise information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional geometry. wikipedia.org
Studies on phenylarsine, a related analog, have utilized gas-phase electron diffraction alongside quantum-chemical methods to determine its molecular structure. researchgate.net These investigations reveal that such molecules often possess a bisector conformation with an asymmetric phenyl ring. researchgate.net For this compound, similar calculations would elucidate the spatial arrangement of the two phenyl rings relative to the arsenic atom and the lone pair of electrons.
Key electronic properties derived from quantum chemical calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. These parameters are critical for understanding the molecule's reactivity, stability, and spectroscopic characteristics. preprints.org The table below summarizes typical parameters obtained from such calculations.
| Calculated Property | Significance |
| Bond Lengths (e.g., As-C, C-C, C-H) | Defines the geometric structure and bond strengths. |
| Bond Angles (e.g., C-As-C) | Determines the overall molecular shape and steric hindrance. |
| Dihedral Angles | Describes the orientation of the phenyl rings. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition energies. |
| Mulliken Atomic Charges | Shows the distribution of electron density across the molecule. |
| Dipole Moment | Provides insight into the molecule's polarity. |
This table illustrates the types of data generated from quantum chemical calculations and their importance in understanding molecular and electronic structure.
Density Functional Theory (DFT) for Mechanistic Insights and Ligand Property Prediction
Density Functional Theory (DFT) has become a versatile and widely used computational method in chemistry for studying the electronic structure of many-body systems. wikipedia.org DFT is particularly valuable for investigating reaction mechanisms and predicting the properties of ligands like this compound in coordination complexes. nih.gov It offers a balance between computational cost and accuracy, making it suitable for larger systems, including transition metal complexes. wikipedia.orgmdpi.com
DFT calculations can elucidate the pathways of chemical reactions involving this compound, identifying transition states and calculating activation energies. nih.gov This provides a deeper understanding of its reactivity, for example, in nucleophilic or electrophilic attacks. Furthermore, DFT is instrumental in predicting the ligand properties of this compound. The electronic and steric characteristics of this compound as a ligand, such as its donor strength and cone angle, can be quantified. These properties are crucial for understanding its coordination chemistry and the catalytic activity of its metal complexes. rsc.org
Recent advancements in DFT also focus on correcting inherent flaws, such as the self-interaction error, to improve the accuracy of predictions, especially for systems containing transition metals. pitt.edu
The following table presents key ligand properties of this compound that can be predicted using DFT.
| Predicted Ligand Property | Description | Relevance in Catalysis and Coordination Chemistry |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating or -withdrawing ability. | Influences the electronic properties of the metal center, affecting catalytic activity and reaction mechanisms. |
| Cone Angle | A measure of the ligand's steric bulk. | Determines the accessibility of the metal center to substrates and influences the stability and stereochemistry of the complex. |
| Metal-Ligand Bond Dissociation Energy | The energy required to break the bond between the metal and the this compound ligand. | Indicates the stability of the resulting metal complex. |
| Natural Bond Orbital (NBO) Analysis | Provides details on charge transfer and orbital interactions between the ligand and a metal center. | Elucidates the nature of the metal-ligand bond (e.g., sigma-donation, pi-backbonding). |
This interactive table showcases ligand properties of this compound predictable via DFT and their significance.
Molecular Modeling of Reactivity and Complexation Behavior
Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact. longdom.org For this compound, molecular modeling is employed to study its reactivity with other chemical species and its behavior when forming complexes with metal ions. longdom.org
Modeling the reactivity of this compound can involve simulating its interaction with various reactants to predict reaction outcomes and preferred binding sites. For instance, its reaction with electrophiles or nucleophiles can be modeled to understand the regioselectivity and stereoselectivity of such transformations.
In the context of complexation, molecular modeling can predict the geometry of this compound-metal complexes. By simulating the coordination process, researchers can identify the most stable conformations of the complex and analyze the nature of the metal-arsine bond. This is particularly important in the design of catalysts, where the structure of the metal-ligand complex dictates its catalytic performance. uibk.ac.at For example, a study on a ligand containing both diphenylphosphine (B32561) and this compound units showed that the phosphorus atom had a superior coordination ability compared to the arsenic atom. researchgate.net
Computational models can also simulate the dynamic behavior of these complexes in solution, providing insights into their stability and fluxional processes. The data generated from these models are essential for rationalizing experimental observations and for the in-silico design of new ligands and catalysts with desired properties.
Environmental Fate and Remediation Research
Bioremediation Approaches for Organoarsenic Compounds (e.g., Microbial Degradation)
Bioremediation utilizes the metabolic processes of microorganisms to break down or transform contaminants into less toxic substances. nih.govfrontiersin.org Various bacteria have demonstrated the ability to degrade organoarsenic compounds, including those structurally related to diphenylarsine. These microbial processes are key components of the natural arsenic biogeochemical cycle and offer potential for cleaning up contaminated sites. nih.govfrontiersin.org
Microbial degradation of organoarsenicals can occur through several mechanisms, including oxidation, reduction, and methylation, under both aerobic and anaerobic conditions. ut.ac.ircore.ac.uk Research has identified specific bacterial strains capable of transforming these persistent compounds. For instance, bacteria isolated from soil contaminated with chemical warfare agents have shown the ability to degrade triphenylarsine (B46628) and triphenylarsineoxide. nih.gov Strains from the genera Arthrobacter and Pseudomonas were identified among these degraders. nih.gov
The degradation of diphenylarsinic acid (DPAA), a primary breakdown product of this compound-based agents, has been a focus of bioremediation research. Studies have successfully isolated novel soil bacteria that can biodegrade DPAA, ultimately transforming it into inorganic arsenic acid. jst.go.jp Under anaerobic conditions, such as those found in certain groundwater and sediment environments, microbial communities can also facilitate the degradation of DPAA. researchgate.net Investigations into soil cultures under sulfate-reducing conditions revealed that DPAA was decomposed into products including phenylarsonic acid (PAA), methylphenylarsinic acid (MPAA), methylthis compound oxide (MDPAO), and inorganic arsenate. nih.govacs.orgresearchgate.net The formation of methylated arsenicals points specifically to microbial activity. nih.govacs.org
Table 2: Examples of Microorganisms and Their Role in Organoarsenic Degradation
| Microorganism/Group | Organoarsenic Substrate | Transformation Pathway | Degradation Products | Citations |
|---|---|---|---|---|
| Arthrobacter sp., Pseudomonas sp. | Triphenylarsine, Triphenylarsineoxide | Degradation | Soluble arsenic compounds | nih.gov |
| Novel soil bacteria | Diphenylarsinic acid (DPAA) | Biodegradation | Arsenic acid | jst.go.jp |
| Soil microbial consortia | Diphenylarsinic acid (DPAA) | Anaerobic degradation | Phenylarsonic acid (PAA), Methylphenylarsinic acid (MPAA), Methylthis compound oxide (MDPAO), Arsenate | nih.gov, acs.org, researchgate.net |
| Alcaligenes sp. | p-Arsanilic acid (analogue) | Bioelectrochemical degradation | Inorganic arsenic (As(III), As(V)) | hep.com.cn |
| Bacillus sp. | Arsenic | Bioremediation (oxidation/reduction) | Not specified | nih.gov |
Sorption and Mobility Studies in Soil and Aquatic Systems
For diphenylarsinic acid (DPAA), research indicates that the primary mechanism of sorption in soils is not hydrophobic interaction but rather specific adsorption onto soil minerals. researchgate.net Studies conducted on various soil types have shown that amorphous iron (hydr)oxides are the most significant contributors to DPAA sorption. researchgate.netresearchgate.net The process involves ligand exchange reactions, where the arsenical compound forms strong chemical bonds with the mineral surface. tandfonline.comresearchgate.net Using advanced spectroscopic techniques like EXAFS, researchers have identified the formation of inner-sphere complexes, specifically bidentate binuclear and monodentate mononuclear complexes with iron (hydr)oxides. researchgate.net
The mobility of DPAA and related aromatic arsenicals varies significantly with soil type. tandfonline.com Soils with higher contents of amorphous minerals and organic carbon, such as Andosols, exhibit much stronger adsorption and therefore lower mobility of these compounds compared to sandy soils like Fluvisols. tandfonline.com The mobility of different aromatic arsenicals is also influenced by their chemical structure. tandfonline.com
Table 3: Adsorption and Mobility of Aromatic Arsenicals in Different Soil Types
| Aromatic Arsenical | Adsorption Order (Strongest to Weakest) | Mobility in Fluvisol (Sandy Loam) | Mobility in Andosol (Light Clay) | Citations |
|---|---|---|---|---|
| Phenylarsonic acid (PAA) | 1 | 15 cm | 5 cm | tandfonline.com |
| Methylphenylarsinic acid (MPAA) | 2 | 20 cm | 5 cm | tandfonline.com |
| Diphenylarsinic acid (DPAA) | 3 | 15 cm | 10 cm | tandfonline.com |
| Methylthis compound oxide (MDPAO) | 4 | 25 cm | 15 cm | tandfonline.com |
| Dimethylphenylarsine oxide (DMPAO) | 5 | 30 cm | 15 cm | tandfonline.com |
Mobility measured by leaching distance in soil columns.
The sorption capacity of soils for DPAA can be quantified using sorption isotherms, such as the Freundlich equation. The Freundlich sorption coefficient, Kf, provides a measure of a soil's adsorption capacity. Research has demonstrated a strong positive correlation between the Kf value for DPAA and the concentration of oxalate-extractable iron in the soil, further confirming the critical role of iron oxides. researchgate.net
Advanced Remediation Technologies for Organoarsenic Contaminants (e.g., Photocatalysis)
For sites heavily contaminated with persistent organoarsenic compounds like DPAA, natural attenuation may be insufficient, necessitating active remediation technologies. Advanced Oxidation Processes (AOPs) are a promising set of technologies that generate highly reactive chemical species, such as hydroxyl radicals (•OH), to destroy recalcitrant organic pollutants. researchgate.netmdpi.com
Heterogeneous photocatalysis is a particularly relevant AOP for treating organoarsenic contaminants. iwaponline.comfrtr.gov This process typically uses a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which becomes activated by light (UV or visible). mdpi.comscientificarchives.com Upon activation, the catalyst generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species (ROS), which then attack and degrade the pollutant molecules. mdpi.com
Research has specifically demonstrated the effectiveness of TiO₂ photocatalysis for the remediation of soil contaminated with DPAA. jst.go.jp The study identified the degradation pathway and optimized operating parameters to enhance removal efficiency. jst.go.jp The efficiency of photocatalytic degradation is influenced by several key factors. nih.gov
Table 4: Factors Affecting Photocatalytic Degradation Efficiency
| Factor | Effect on Degradation Rate | Rationale | Citations |
|---|---|---|---|
| pH of Solution | Highly influential | Affects the surface charge of the catalyst and the speciation of the target compound, influencing adsorption and reaction kinetics. Acidic conditions are often favorable for TiO₂-based systems. | mdpi.com, nih.gov |
| Catalyst Concentration | Increases to an optimum, then decreases | An optimal amount of catalyst provides the maximum number of active sites. Excess catalyst can increase light scattering and turbidity, reducing light penetration. | nih.gov |
| Initial Pollutant Concentration | Generally decreases with increasing concentration | At a fixed catalyst dose, a higher pollutant concentration can saturate the active sites on the catalyst surface, leading to a lower overall degradation percentage. | mdpi.com |
| Light Intensity | Increases with intensity | Higher light intensity generates more photons, leading to the creation of more electron-hole pairs and thus more reactive oxygen species. | mdpi.com |
These advanced technologies offer a potent method for breaking down this compound derivatives into simpler, less harmful substances, providing a viable option for site cleanup. researchgate.netmdpi.com
Future Directions and Emerging Research Areas
Exploration of Novel Diphenylarsine Ligand Scaffolds with Tuned Properties
The utility of organoarsines, including the related triphenylarsine (B46628), as ligands in transition metal chemistry is well-established. usa-journals.com Future research is focused on the rational design and synthesis of new this compound-based ligand scaffolds. The goal is to fine-tune the electronic and steric properties of these ligands to achieve enhanced catalytic activity, novel reaction pathways, and stabilization of unusual metal oxidation states. rsc.org
Key research efforts are directed towards:
Introduction of Functional Groups: Incorporating specific functional groups onto the phenyl rings of this compound can modulate its donor-acceptor properties. Electron-donating groups can increase the electron density on the arsenic atom, enhancing its coordination to metals, while electron-withdrawing groups can alter the reactivity of the resulting metal complex.
Development of Multidentate Ligands: Designing ligands that incorporate multiple this compound units or combine a this compound moiety with other donor atoms (e.g., nitrogen, phosphorus, oxygen) can lead to more stable metal complexes and provide greater control over the geometry of the coordination sphere. These chelating ligands are crucial for developing catalysts with high selectivity. rsc.org
Chiral Ligand Synthesis: The synthesis of chiral this compound ligands is a significant area of interest for asymmetric catalysis. Such ligands can create a chiral environment around a metal center, enabling the stereoselective synthesis of valuable organic molecules.
These tailored ligand scaffolds are expected to find applications in a wide range of catalytic transformations, moving beyond classical cross-coupling reactions to more complex and demanding synthetic challenges.
Innovations in Organoarsenic Catalysis for Sustainable Chemical Synthesis
Building on the established role of organoarsines in catalysis, emerging research aims to leverage this compound derivatives for more sustainable and efficient chemical processes. usa-journals.comnano-ntp.com The principles of green chemistry, such as atom economy, reduced energy consumption, and the use of earth-abundant metals, are guiding the development of new organoarsenic catalysts. researchgate.netresearchgate.net
Innovations in this area include:
Flow Chemistry Applications: The development of robust this compound-based catalysts is crucial for their implementation in continuous flow reactors. Flow chemistry offers advantages in terms of safety, efficiency, and scalability for chemical manufacturing.
Expanding the Catalytic Toolbox: Research is underway to explore the use of this compound ligands with first-row transition metals (e.g., iron, copper, nickel) as more sustainable alternatives to precious metals like palladium and platinum. diva-portal.org The unique electronic properties of arsenic-containing ligands may unlock novel reactivity with these earth-abundant metals. nano-ntp.comdiva-portal.org
These advancements aim to position organoarsenic catalysis as a valuable tool for green and sustainable chemical production, reducing the environmental footprint of synthetic processes. researchgate.net
Development of Advanced Functional Materials Incorporating this compound Units
The incorporation of arsenic atoms into π-conjugated systems has opened up new avenues for the development of advanced functional materials with unique electronic and optical properties. nih.gov Recent progress in synthetic methods that avoid volatile and highly toxic precursors has enabled the creation of a variety of arsenic-containing molecules and polymers. nih.govresearchgate.net
Emerging research in this domain focuses on:
Arsenic-Containing Polymers: Scientists are synthesizing polymers that include this compound or related arsole (B1233406) units within their backbones. nih.gov The presence of arsenic can influence the material's frontier orbital levels, leading to interesting photophysical properties. nih.govscite.ai These materials are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Molecular Switches and Sensors: The reactivity of the arsenic center in this compound derivatives can be exploited to design molecular sensors. The coordination of specific analytes to the arsenic atom can trigger a detectable change in the molecule's optical or electronic properties.
Nanomaterials and Hybrid Composites: Integrating this compound units into nanomaterials and organic-inorganic hybrid composites is another promising research direction. nih.gov These materials could exhibit novel properties arising from the interplay between the organoarsenic component and the inorganic framework, with potential applications in catalysis, electronics, and photonics. wiley.comresearchgate.net
The field of functional organoarsenic chemistry is rapidly expanding, with the potential to deliver a new class of materials with tailored properties for high-tech applications. nih.govresearchgate.net
Interdisciplinary Research Bridging Organoarsenic Chemistry with Other Scientific Domains
The unique characteristics of organoarsenic compounds are fostering interdisciplinary collaborations that bridge chemistry with materials science, biology, and environmental science. frontiersin.org The historical significance of organoarsenic compounds in medicine and their environmental presence necessitate a broad, collaborative approach to their study. usa-journals.comrsc.org
Key areas of interdisciplinary research include:
Materials Science: The development of arsenic-containing functional materials requires close collaboration between synthetic chemists and materials scientists to characterize their physical properties and fabricate devices. wiley.comnanogune.euphys.org
Bioinorganic and Medicinal Chemistry: While this compound itself is toxic, understanding its interactions and metabolism is crucial. This knowledge can inform toxicology and the design of other organoarsenic compounds with potential therapeutic effects, building on the historical use of such compounds in medicine. rsc.orgresearchgate.net
Environmental Science: The detection and degradation of organoarsenic compounds, some of which may derive from former chemical warfare agents, is an important area of environmental research. researchgate.net Collaboration with environmental scientists is essential to develop methods for monitoring and remediating contaminated sites. researchgate.net
This cross-pollination of ideas and techniques is expected to uncover new applications for this compound derivatives and deepen the understanding of the broader role of organoarsenic chemistry in science and technology. frontiersin.org
Q & A
Q. What established methods are used to synthesize Diphenylarsine, and how are they optimized for purity?
this compound is typically synthesized via the reaction of arsenic trichloride (AsCl₃) with phenyl Grignard reagents (C₆H₅MgX). Key optimization steps include controlling reaction temperature (0–5°C to prevent side reactions) and using anhydrous solvents like tetrahydrofuran (THF). Post-synthesis, purification involves vacuum distillation and recrystallization. Characterization relies on ¹H/¹³C NMR (e.g., δ ~7.3 ppm for aromatic protons) and X-ray crystallography to confirm molecular geometry . Purity is assessed via elemental analysis (targeting >98% C, H, As composition) and HPLC (retention time: ~12.5 min under standardized conditions) .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying environmental conditions?
Stability studies involve exposing the compound to controlled temperature, humidity, and light. Methodologies include:
- UV-Vis spectroscopy to track decomposition (e.g., absorbance shifts at 260–280 nm).
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset ~180°C).
- Gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products. Experimental protocols require inert atmospheres (N₂/Ar gloveboxes) to prevent oxidation .
Q. How do researchers ensure safety and compliance when handling this compound in laboratory settings?
Safety protocols align with OSHA and ACS guidelines :
- Use of fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles).
- Regular air monitoring for arsenic vapor (permissible exposure limit: 0.01 mg/m³).
- Emergency procedures for spills (neutralization with 10% NaOH) and waste disposal (sealed containers for incineration). Institutional review boards (IRBs) often mandate toxicity training certifications .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be systematically resolved?
Discrepancies in LD₅₀ values (e.g., 25–50 mg/kg in rodents) arise from variations in exposure routes (oral vs. dermal) and metabolic differences. Resolving these requires:
Q. What experimental designs are effective for studying this compound’s reactivity in cross-coupling reactions?
Advanced catalytic applications require:
- Kinetic studies using pseudo-first-order conditions (excess ligand) to determine rate constants.
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity.
- Synchrotron XAS (X-ray absorption spectroscopy) to probe arsenic oxidation states during reactions. Contradictions in catalytic efficiency (e.g., Pd vs. Ni systems) are addressed via chemodynamic analysis and steric parameter comparisons (Tolman cone angles) .
Q. How can interdisciplinary approaches resolve gaps in understanding this compound’s environmental fate?
Combining environmental chemistry and microbiology :
- Soil column experiments to measure leaching potential (Kd values).
- Metagenomic sequencing to identify arsenic-methylating microbes (e.g., arsM gene expression).
- Isotopic tracing (⁷³As) to quantify bioaccumulation in aquatic organisms. Data integration via machine learning models (e.g., random forest regression) predicts long-term ecological impacts .
Methodological Frameworks for Research Design
- Contradiction Analysis : Apply dialectical frameworks (principal vs. secondary contradictions) to prioritize variables (e.g., ligand steric effects vs. electronic effects) .
- Data Validation : Use Bland-Altman plots for inter-laboratory comparison and Q-testing to exclude outliers in toxicity datasets .
- Ethical Compliance : Document IRB approvals and adhere to OECD Guidelines for Chemical Testing (e.g., Test No. 423 for acute oral toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
